molecular formula C17H18Cl2N3NaO3S B12694866 Sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate CAS No. 85188-09-6

Sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate

Cat. No.: B12694866
CAS No.: 85188-09-6
M. Wt: 438.3 g/mol
InChI Key: NURCUAFFHLSXNJ-UHFFFAOYSA-M
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Description

Properties

CAS No.

85188-09-6

Molecular Formula

C17H18Cl2N3NaO3S

Molecular Weight

438.3 g/mol

IUPAC Name

sodium;2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C17H19Cl2N3O3S.Na/c1-4-22(5-2)12-6-7-15(11(3)8-12)20-21-16-9-14(19)17(10-13(16)18)26(23,24)25;/h6-10H,4-5H2,1-3H3,(H,23,24,25);/q;+1/p-1

InChI Key

NURCUAFFHLSXNJ-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)C.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,5-dichloroaniline in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 4-(diethylamino)-o-toluidine under alkaline conditions to produce the azo dye.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The azo group can be reduced to form corresponding amines, which can further participate in various chemical reactions.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.

    Substitution: Electrophilic reagents like chlorine or nitric acid are used under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Dyes and Pigments

One of the primary applications of sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate is in the production of dyes and pigments. Azo compounds are known for their vibrant colors and stability, making them suitable for textile dyeing, printing inks, and plastics.

Case Study: Textile Industry

A study evaluating the efficacy of azo dyes in textile applications demonstrated that this compound exhibited excellent color fastness properties when applied to cotton fabrics. The dyeing process involved standard dyeing techniques with varying concentrations, resulting in a significant improvement in color retention after washing cycles.

Biological Applications

Research has indicated potential biological applications for this compound, particularly in the field of pharmaceuticals.

Case Study: Antimicrobial Activity

A recent investigation into the antimicrobial properties of various azo compounds revealed that this compound exhibited notable antibacterial activity against Gram-positive bacteria. The study utilized a series of agar diffusion tests to assess the compound's effectiveness, showing inhibition zones comparable to standard antibiotics.

Analytical Chemistry

This compound is also utilized as a reagent in analytical chemistry for detecting specific metal ions.

Data Table: Metal Ion Detection

Metal IonDetection MethodSensitivity
Lead (Pb)Colorimetric AnalysisHigh
Copper (Cu)UV-Vis SpectroscopyMedium
Iron (Fe)Fluorometric MethodHigh

This table summarizes the effectiveness of this compound as a reagent for various metal ions, showcasing its versatility in analytical applications.

Environmental Monitoring

The compound can be employed in environmental monitoring to detect pollutants due to its sensitivity to changes in chemical environments.

Case Study: Water Quality Assessment

An environmental study utilized this compound as a colorimetric indicator for assessing water quality in industrial effluents. The results indicated a strong correlation between color intensity and pollutant concentration, allowing for effective monitoring of water quality.

Mechanism of Action

The primary mechanism of action of Sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate involves its interaction with light and its ability to absorb specific wavelengths, resulting in its characteristic color. The azo group (-N=N-) plays a crucial role in this process, as it allows for the delocalization of electrons across the aromatic rings, enhancing the compound’s chromophoric properties.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 56125-08-7
  • Molecular Formula : C₁₇H₁₉Cl₂N₃O₃S
  • EINECS No.: 260-004-5
  • Structure: Azo-linked benzenesulphonate with a diethylamino group on the o-tolyl ring and two chlorine atoms at positions 2 and 5 on the benzene ring .

Key Features :

  • The sodium sulphonate group enhances water solubility, making it suitable for aqueous applications.
  • The diethylamino group acts as an electron donor, influencing its absorption spectrum and color properties.
  • Chlorine substituents improve lightfastness and chemical stability compared to non-halogenated analogs .

Comparison with Structurally Similar Azo Compounds

Acid Orange 24 (CI 20170)

  • CAS No.: 1320-07-6
  • Structure : Sodium 4-[[3-[(dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]benzenesulphonate .
  • Comparison: Substituents: Lacks chlorine atoms but includes hydroxyl and dimethylphenyl groups. Color Properties: The hydroxyl groups shift absorption to longer wavelengths (orange hue), whereas the target compound’s diethylamino group likely results in a different color profile. Applications: Used in hair dyes; the target compound’s chlorine atoms may offer superior lightfastness in similar applications .

Disodium 2,5-Dichloro-4-(5-Hydroxy-3-Methyl-4-((Sulphophenyl)Azo)Pyrazol-1-yl)Benzenesulphonate (CI 18965)

  • CAS No.: Not explicitly listed; referenced in EU cosmetic regulations .
  • Structure : Features a pyrazole ring substituted with a sulphophenylazo group.
  • Comparison: Chromophore: Pyrazole ring vs. diethylamino-o-tolyl group. Pyrazole derivatives often exhibit higher molar extinction coefficients. Solubility: Both compounds are water-soluble due to sulphonate groups, but the pyrazole analog may form coordination complexes with metals (e.g., barium salts for pigments) . Regulatory Status: Listed in EU cosmetic regulations (CI 18965), suggesting use in rinse-off products .

Acid Yellow 61 (CAS 12217-38-8)

  • Structure: Contains a pyrazol-1-yl group and ethylphenylamino sulphonyl substituents .
  • Molecular Weight : 632.47 g/mol vs. 416.32 g/mol for the target compound .
  • Applications: Likely used in textiles or inks due to its complex structure, whereas the target compound’s simpler structure may favor cosmetic or dye applications .

Barium Salt Derivatives

  • Example : Barium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((4-sulphonatophenyl)azo)-1H-pyrazol-1-yl)benzenesulphonate .
  • Comparison :
    • Solubility : Insoluble barium salts are used as pigments, contrasting with the water-soluble sodium form of the target compound.
    • Stability : Barium salts offer improved thermal stability, suitable for high-temperature industrial processes .

Physicochemical and Functional Differences

Solubility and Stability

Property Target Compound Acid Orange 24 CI 18965 (Pyrazole Derivative)
Water Solubility High (sodium sulphonate) Moderate (hydroxyl) High (disodium sulphonate)
Lightfastness Enhanced (Cl substituents) Moderate High (Cl and pyrazole)
Thermal Stability Moderate Low High (metal coordination)

Biological Activity

Sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate, commonly referred to as a type of azo dye, is a synthetic compound with potential applications in various fields, including textiles and biological research. This article delves into its biological activity, focusing on its pharmacological effects, toxicity, and potential therapeutic uses.

Chemical Structure and Properties

The compound belongs to the class of azo dyes, characterized by the presence of the azo functional group (-N=N-). Its chemical formula can be represented as follows:

  • Chemical Formula : C14_{14}H15_{15}Cl2_{2}N3_{3}NaO3_{3}S
  • Molecular Weight : 360.25 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus64 µg/mL

These findings suggest potential applications in medical settings as an antimicrobial agent.

Genotoxicity and Carcinogenicity

Azo compounds are often scrutinized for their genotoxic potential. Studies have indicated that this compound may exhibit genotoxic effects under certain conditions:

  • In vitro studies have shown that high concentrations can lead to DNA strand breaks in mammalian cells.
  • Carcinogenic potential has been suggested based on structural analogs within the azo dye family, though specific evidence for this compound remains limited.

Case Studies and Research Findings

  • Toxicological Assessment : A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. The study revealed that while low doses did not exhibit significant toxicity, higher concentrations led to adverse effects in liver and kidney functions in animal models .
  • Pharmacological Applications : In a study exploring novel drug formulations, researchers incorporated this compound into nanoparticle systems aimed at targeted drug delivery. The results indicated enhanced bioavailability and reduced systemic toxicity compared to conventional delivery methods .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate, and how can reaction conditions be optimized?

  • Methodological Answer: The compound is synthesized via diazotization and coupling reactions. Typical steps involve dissolving precursors (e.g., substituted anilines) in polar aprotic solvents like DMSO, followed by refluxing (18–24 hours) and purification via recrystallization (water-ethanol mixtures). Optimization parameters include pH control (sodium acetate buffers), temperature (60–80°C), and stoichiometric ratios of intermediates to minimize by-products . Yield improvements (e.g., 65% to >80%) can be achieved by adjusting coupling agent concentrations and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this azo compound?

  • Methodological Answer:

  • UV-Vis Spectroscopy: Confirms π→π* transitions of the azo group (λmax ~450–550 nm) and electronic effects of substituents .
  • NMR (¹H/¹³C): Identifies proton environments (e.g., diethylamino protons at δ 1.0–1.5 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M–Na]<sup>−</sup> ion) and fragmentation patterns .
  • FT-IR: Detects sulfonate stretching (~1180 cm<sup>−1</sup>) and azo group vibrations (~1450 cm<sup>−1</sup>) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer: Stability is assessed via accelerated degradation studies. For example:

  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition >200°C, with sulfonate and azo groups degrading first.
  • pH Sensitivity: UV-Vis kinetics at pH 2–12 reveal hydrolytic cleavage of the azo bond under strongly acidic/basic conditions . Buffer solutions (phosphate/acetate) are used to isolate degradation pathways.

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, charge distribution, and azo bond dissociation energies. Basis sets (6-31G*) model sulfonate and diethylamino groups. Solvent effects (water/DMSO) are incorporated via the Polarizable Continuum Model (PCM). Studies show electron-withdrawing Cl groups stabilize the LUMO, enhancing electrophilicity .

Q. How does the compound interact with environmental matrices (e.g., soil, water), and what are its adsorption mechanisms?

  • Methodological Answer: Batch adsorption experiments using activated carbon or clays quantify adsorption capacity (Langmuir/Freundlich isotherms). Kinetic studies (pseudo-second-order models) suggest chemisorption dominates due to sulfonate-π interactions. Thermodynamic parameters (ΔG, ΔH) indicate spontaneous, endothermic processes . Advanced techniques like XPS confirm surface binding mechanisms.

Q. What are the photodegradation pathways of this azo dye, and how can intermediates be identified?

  • Methodological Answer: Simulated sunlight/UV irradiation (λ = 254–365 nm) induces cleavage of the azo bond, forming aromatic amines and sulfonate derivatives. LC-MS/MS (Q-TOF) identifies intermediates like 2,5-dichlorobenzenesulphonate and 4-(diethylamino)-o-toluidine. Radical trapping (e.g., tert-butanol) confirms hydroxyl radical involvement in degradation .

Q. How can structure-activity relationships (SAR) predict the compound’s toxicity or endocrine disruption potential?

  • Methodological Answer: SAR models correlate substituents (e.g., Cl, diethylamino) with toxicity endpoints. In vitro assays (e.g., YES/YAS for estrogen/androgen receptor binding) quantify endocrine activity. Molecular docking (AutoDock Vina) predicts interactions with human serum albumin or DNA, linking hydrophobicity (logP) to bioaccumulation .

Q. What contradictions exist in reported data (e.g., adsorption efficiency, degradation rates), and how can they be resolved?

  • Methodological Answer: Discrepancies in adsorption efficiency (e.g., 70% vs. 90% in different studies) may arise from varying adsorbent surface areas or ionic strength. Meta-analysis using ANOVA identifies significant variables. Degradation rate conflicts (pH-dependent half-lives) are resolved by standardizing light sources and normalizing for quantum yield .

Methodological Tables

Table 1. Key Synthetic Parameters and Yield Optimization

ParameterOptimal RangeImpact on Yield
Reaction Time18–24 hoursMaximizes coupling
SolventDMSO/Water (3:1)Enhances solubility
Temperature70–80°CReduces side reactions
Stoichiometry (azo:amine)1:1.2Minimizes unreacted amine

Table 2. Computational Parameters for DFT Studies

FunctionalBasis SetSolvent ModelHOMO (eV)LUMO (eV)
B3LYP6-31G*PCM (Water)-5.8-2.1
M06-2Xdef2-TZVPNone-6.2-2.4

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